molecular formula C20H22N2O4S2 B3296165 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde CAS No. 892361-28-3

3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde

Cat. No.: B3296165
CAS No.: 892361-28-3
M. Wt: 418.5 g/mol
InChI Key: PYWLCZNHOVMBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core fused with a 1,2,4-thiadiazine ring system, substituted with a butyl group at position 4 and a sulfone group (1,1-dioxido). A thioether linkage connects the heterocycle to a 4-methoxybenzaldehyde moiety. Its synthesis likely involves a multi-step pathway, including condensation of a thiosemicarbazide intermediate with a substituted benzaldehyde derivative, followed by cyclization and oxidation to form the sulfone group .

Properties

IUPAC Name

3-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-4-11-22-17-7-5-6-8-19(17)28(24,25)21-20(22)27-14-16-12-15(13-23)9-10-18(16)26-2/h5-10,12-13H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLCZNHOVMBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C21H29N3O3S2\text{C}_{21}\text{H}_{29}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Molecular Weight: 435.6 g/mol
CAS Number: 933024-96-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

Anticancer Activity

Recent studies indicate that derivatives of benzothiadiazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
3dHeLa29
3bMCF-773

These values suggest that the presence of the thiadiazine ring enhances lipophilicity and tissue permeability, leading to improved anticancer efficacy .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. The thiadiazine and methoxy groups are believed to contribute to these activities by interacting with microbial cell membranes or inhibiting essential enzymes .

Anti-inflammatory Properties

Research indicates that derivatives like this compound may possess anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Case Study 1: Cytotoxic Evaluation

In a study evaluating various thiadiazole derivatives, the compound was tested against several human cancer cell lines. The results demonstrated that compounds containing the benzothiadiazine structure exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • 1,4-Benzodioxine-based thiadiazole derivatives (): These compounds lack the sulfone group and thiadiazine ring but share fused sulfur-nitrogen heterocycles.
  • 1,3-Benzothiazinan-4-one derivatives (): These feature a benzothiazinanone core instead of thiadiazine. The ketone group in benzothiazinanones may alter reactivity, favoring nucleophilic attacks over electrophilic substitutions seen in the target compound’s aldehyde group .

Substituent Effects

  • 4-Methylsulfonylbenzaldehyde derivatives (): The methylsulfonyl group is a stronger electron-withdrawing group than methoxy, which could reduce the aldehyde’s nucleophilicity in the target compound. However, the methoxy group in the target compound may enhance solubility in polar solvents .
  • 4-Cyanophenyl-benzimidazoles (): The cyano group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating properties, influencing electronic distribution and intermolecular interactions .

Comparative Data Table

Property/Feature Target Compound 1,3-Benzothiazinan-4-one () 4-Methoxybenzaldehyde derivative ()
Core Structure Benzo[e][1,2,4]thiadiazine with sulfone Benzothiazinanone Pyran-2-one with thiazole
Key Substituents Butyl, 4-methoxybenzaldehyde Methylsulfonyl, aromatic amines Methoxybenzylidene, phenyl
Synthetic Catalyst Sodium acetate (inferred) p-TsOH Glacial acetic acid
Functional Group Reactivity Aldehyde (Schiff base potential) Ketone (nucleophilic attacks) Aldehyde (condensation reactions)
Lipophilicity High (due to butyl chain) Moderate (shorter alkyl groups) Low (polar pyranone core)

Research Findings and Implications

Substituent Influence : The butyl chain increases logP values, suggesting better bioavailability than derivatives with shorter alkyl groups .

Reactivity: The 4-methoxybenzaldehyde group’s electron-donating nature may accelerate Schiff base formation relative to cyano- or sulfonyl-substituted aldehydes .

Synthetic Challenges : Oxidation to the sulfone group requires precise conditions, as over-oxidation could degrade the thiadiazine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.